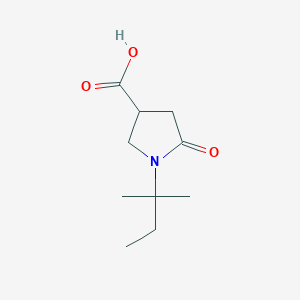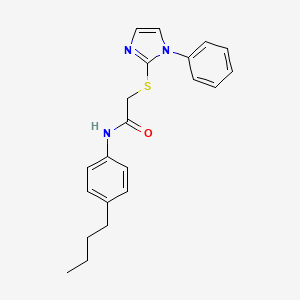
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide, also known as MTAA, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide inhibits the activity of HDAC by binding to the active site of the enzyme. This binding prevents the removal of acetyl groups from histones, which are proteins that regulate gene expression. The inhibition of HDAC activity leads to the activation of tumor suppressor genes and the suppression of oncogenes. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide can induce cell cycle arrest in the G2/M phase and apoptosis in prostate cancer cells. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide has been shown to reduce the expression of angiogenic factors, which are proteins that promote the growth of blood vessels.
Advantages and Limitations for Lab Experiments
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide has several advantages for laboratory experiments. It is easy to synthesize and has high purity and yield. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide has also been shown to be effective in inhibiting the growth of cancer cells and inducing cell cycle arrest and apoptosis. However, there are some limitations to the use of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide in laboratory experiments. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
For the study of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide include investigating its mechanism of action, studying its effects on other types of cancer cells, and developing more soluble forms for in vivo administration.
Synthesis Methods
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide has been synthesized using various methods, including the reaction of 2-aminothiazole with p-anisidine followed by the reaction with o-tolylacetyl chloride and sulfamide. Another method involves the reaction of 2-aminothiazole with p-anisidine followed by the reaction with o-tolylacetic acid and sulfamide. These methods have resulted in the production of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide with high purity and yield.
Scientific Research Applications
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide can inhibit the growth of cancer cells, including prostate cancer cells, by inducing cell cycle arrest and apoptosis. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide has also been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes.
properties
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-5-3-4-6-17(13)21-18(23)11-14-12-27-19(20-14)22-28(24,25)16-9-7-15(26-2)8-10-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOMVDSWSFOSRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2383518.png)
![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)
![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)
![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)
![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)


![N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2383528.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2383533.png)

![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)
![2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2383540.png)